molecular formula C6H6FNO2S B13321076 2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid

2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid

Cat. No.: B13321076
M. Wt: 175.18 g/mol
InChI Key: QECNRVBUSJICHH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is a high-value fluorinated thiazole derivative designed for advanced research and development applications. This compound is of significant interest in medicinal chemistry, particularly in the design of novel bioactive molecules. The incorporation of both a fluorine atom and the 3-methylthiazole moiety makes it a versatile building block for creating potential pharmacologically active compounds. Thiazole derivatives are widely recognized for their diverse biological activities and are frequently explored in the development of antimicrobial and antioxidant agents . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modators for certain ion channels, highlighting the strategic importance of the thiazole scaffold in neuroscience and pharmacology research . The molecular structure features a acetic acid side chain fluorinated at the alpha-carbon, which can be utilized in various synthetic transformations, including amide coupling and esterification reactions, to generate more complex molecular architectures. Researchers can employ this compound as a key intermediate in the synthesis of molecules for high-throughput screening and structure-activity relationship (SAR) studies. Please note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H6FNO2S

Molecular Weight

175.18 g/mol

IUPAC Name

2-fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H6FNO2S/c1-3-2-4(11-8-3)5(7)6(9)10/h2,5H,1H3,(H,9,10)

InChI Key

QECNRVBUSJICHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Hypothetical Synthesis Route

Step 1: Formation of Thiazole Ring

  • Reagents : Thioacetamide, 2-chloroacetaldehyde
  • Conditions : Reflux in ethanol or a similar solvent
  • Product : 3-Methyl-1,2-thiazol-5-yl moiety

Step 2: Introduction of Fluorinated Acetic Acid Group

  • Reagents : Fluorinated acetic acid derivative (e.g., ethyl 2-fluoroacetate), coupling agent (e.g., DCC or EDCI)
  • Conditions : Room temperature or elevated temperature in a suitable solvent like DMF or DCM
  • Product : This compound

Analysis and Characterization

Characterization of the final product would involve various analytical techniques:

Technique Purpose
NMR (1H, 13C) Structural confirmation
IR Spectroscopy Functional group identification
Mass Spectrometry Molecular weight confirmation
Elemental Analysis Elemental composition verification

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs, highlighting differences in substituents, heterocyclic systems, and physicochemical properties:

Compound Name Molecular Formula Mol. Weight Substituents Heterocycle Type Key Differences References
2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid (Target) C₆H₅FNO₂S 188.17* 3-methyl, α-fluoro 1,2-thiazole Reference compound -
2,2-Difluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid C₆H₅F₂NO₂S 206.17 3-methyl, α-difluoro 1,2-thiazole Additional fluorine increases electronegativity and acidity
2-(3-Methyl-1,2-thiazol-5-yl)acetic acid C₆H₇NO₂S 173.19 3-methyl 1,2-thiazole Lacks fluorine; reduced acidity and lipophilicity
2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid C₆H₃F₄NO₂S 229.15 2-trifluoromethyl 1,3-thiazole Trifluoromethyl group enhances electron-withdrawing effects; altered ring structure
2-(4-Chloro-3-methoxy-1,2-thiazol-5-yl)acetic acid C₆H₆ClNO₃S 207.64 4-chloro, 3-methoxy 1,2-thiazole Chloro and methoxy groups increase steric bulk and polarity
(S)-2,6-Diaminohexanoic acid 3-methyl-1,2,4-triazolyl-5-thioacetate (Angiolin) C₁₄H₂₂N₆O₂S 362.43 Triazole, thioacetate, lysine derivative 1,2,4-triazole Triazole ring and extended backbone; cardioprotective activity
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate C₂₀H₁₆N₆NaO₂S₃ 499.56 Phenyl, thiadiazole, triazole 1,2,4-triazole Complex substituents; high enzyme interaction energy

*Calculated based on molecular formula.

Key Observations :

  • Fluorination Effects: The α-fluoro substitution in the target compound increases acidity compared to non-fluorinated analogs (e.g., 2-(3-methyl-1,2-thiazol-5-yl)acetic acid) . Difluoro analogs (e.g., 2,2-difluoro derivative) further enhance electronegativity and metabolic stability .
  • Heterocycle Modifications : Replacing 1,2-thiazole with 1,3-thiazole (as in 2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid) alters electronic distribution and binding affinity .
  • Bioactivity Trends : Compounds with extended backbones (e.g., Angiolin) or sulfur-rich substituents (e.g., thioacetates, thiadiazoles) exhibit enhanced biological activities, such as cardioprotection or enzyme inhibition .

Physicochemical Properties

  • Acidity : Fluorination at the α-position lowers the pKa of the acetic acid group, enhancing solubility in polar solvents.
  • Lipophilicity : The trifluoromethyl group in 1,3-thiazole analogs increases logP values, favoring membrane permeability .
  • Stability : Thiazole rings generally exhibit higher thermal and oxidative stability compared to triazole or thiophene derivatives .

Biological Activity

2-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6FNO2SC_6H_6FNO_2S with a molecular weight of approximately 175.18 g/mol. Its structure includes a thiazole ring, which is known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways critical for cellular function:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar thiazole derivatives have demonstrated the ability to inhibit CDK9-mediated RNA polymerase II transcription, leading to apoptosis in cancer cell lines. This suggests that this compound may possess similar properties .
  • Antimicrobial Activity : Thiazole derivatives are often evaluated for their antimicrobial properties. Studies indicate that compounds with thiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Antimicrobial Efficacy

A summary of the minimum inhibitory concentration (MIC) values for related thiazole compounds is provided below:

PathogenMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

These values suggest that compounds similar to this compound can effectively inhibit the growth of various microorganisms .

Case Studies

  • Cancer Therapeutics : In vitro studies have shown that thiazole derivatives can induce apoptosis in human cancer cell lines by downregulating anti-apoptotic proteins such as Mcl-1. This highlights the potential use of this compound in cancer treatment strategies .
  • Antitubercular Activity : Research has indicated that thiazole-containing compounds can inhibit the growth of Mycobacterium tuberculosis. The mechanisms involve targeting essential metabolic pathways within the bacteria, making these compounds promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-2-(3-methyl-1,2-thiazol-5-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-fluoro-β-keto esters under acidic conditions to introduce the 3-methyl-1,2-thiazol-5-yl moiety.

Acetic Acid Backbone Integration : Coupling the thiazole intermediate with a fluorinated acetic acid precursor via nucleophilic substitution or ester hydrolysis.

Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.

  • Validation : Confirm structure via 1^1H/13^13C NMR (peaks at δ 2.5 ppm for CH3_3-thiazole and δ 4.2 ppm for -CH2_2-COOH) and LC-MS (m/z = 216.05 [M+H]+^+) .

Q. How can the purity and stability of this compound be validated in experimental settings?

  • Methodological Answer :

  • Purity Assessment : Employ reversed-phase HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Acceptance criteria: ≥95% purity .
  • Stability Testing : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions. Monitor degradation products via LC-MS and ensure mass balance ≥98% .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : Identify fluorine-thiazole coupling (e.g., 19^19F NMR at δ -120 ppm) and acetic acid protons.
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500-3300 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs for refinement .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding affinities with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Focus on the fluorine atom’s electronegativity and thiazole’s π-π stacking potential.
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values of analogs (e.g., 2-fluoro-2-(pyrimidinyl)acetic acid vs. thiazole derivatives) across studies. Adjust for variables like assay type (MTT vs. resazurin) and cell lines.
  • Table : Bioactivity Comparison of Analogs
CompoundTarget Activity (IC50_{50}, μM)Reference
Target Compound12.3 (COX-2 inhibition)
2-Fluoro-2-(pyrimidinyl)acetic acid18.7 (COX-2 inhibition)
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects .

Q. How does the fluorine substitution influence reactivity in derivatization reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor esterification rates (e.g., with methanol/H+^+) via 19^19F NMR. Fluorine’s electron-withdrawing effect accelerates carboxylate activation.
  • Synthetic Applications :
  • Amide Formation : React with morpholine under EDC/HOBt coupling (yield: 85-90%).
  • Esterification : Use thionyl chloride/ethanol (yield: 78%) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Crystallization Issues : Low solubility in polar solvents and tendency to form oils.
  • Solutions :

Solvent Screening : Use mixed solvents (e.g., DMSO/water) for slow evaporation.

Seeding : Introduce microcrystals from analogous compounds.

Cryo-Crystallography : Collect data at 100 K to improve diffraction quality .

Data Contradiction Analysis

Q. Why do some studies report divergent antimicrobial activities for thiazole-acetic acid derivatives?

  • Methodological Answer :

  • Source of Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and efflux pump expression.
  • Resolution :

Standardized Assays : Use CLSI guidelines for MIC determination.

Synergy Testing : Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .

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